2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
CAS No.: 1306606-89-2
Cat. No.: VC2674905
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306606-89-2 |
|---|---|
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
| Standard InChI | InChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 |
| Standard InChI Key | LEWMKWVXTQEXHB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2CC(CCC2=N1)N |
| Canonical SMILES | CC(C)(C)C1=CN2CC(CCC2=N1)N |
Introduction
Chemical Identity and Structure
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is characterized by a fused bicyclic structure consisting of imidazole and pyridine rings. The compound features a partially saturated imidazo[1,2-a]pyridine core with specific substituents at defined positions. The basic chemical identifiers and structural information are summarized in Table 1.
Table 1. Chemical Identifiers and Basic Properties
| Parameter | Value |
|---|---|
| IUPAC Name | 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
| CAS Registry Number | 1306606-89-2 |
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| InChI | InChI=1S/C11H19N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h7-8H,4-6,12H2,1-3H3 |
| InChIKey | LEWMKWVXTQEXHB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2CC(CCC2=N1)N |
| PubChem CID | 54592555 |
| MDL Number | MFCD18483163 |
| Physical Appearance | Oil |
The structure of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is distinguished by several key features: a tert-butyl group at position 2, which enhances lipophilicity; an amine group at position 6; and a partially saturated ring system . The compound belongs to the broader class of imidazopyridines, which are heterocyclic compounds containing fused imidazole and pyridine rings. In this specific compound, the pyridine portion is partially hydrogenated, as indicated by the 5H,6H,7H,8H notation in its name.
Physicochemical Properties
Understanding the physicochemical properties of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is essential for assessing its potential applications in various fields, particularly in medicinal chemistry where properties like solubility, lipophilicity, and stability can significantly impact biological activity.
Physical Properties
The compound appears as an oil at room temperature, which suggests it has a relatively low melting point . The presence of the tert-butyl group contributes to its lipophilicity, while the amine group provides potential for hydrogen bonding interactions. This balance between lipophilic and hydrophilic components can be advantageous for membrane permeability in biological systems.
Spectroscopic Properties and Analytical Data
Predicted collision cross-section data, which can be useful for mass spectrometry-based identification and characterization, is available for various adducts of the compound as shown in Table 2 .
Table 2. Predicted Collision Cross Section Data for Various Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 194.16518 | 144.8 |
| [M+Na]⁺ | 216.14712 | 154.9 |
| [M+NH₄]⁺ | 211.19172 | 153.1 |
| [M+K]⁺ | 232.12106 | 151.3 |
| [M-H]⁻ | 192.15062 | 145.8 |
| [M+Na-2H]⁻ | 214.13257 | 148.7 |
| [M]⁺ | 193.15735 | 146.3 |
| [M]⁻ | 193.15845 | 146.3 |
These collision cross-section values provide important information for analytical characterization using ion mobility spectrometry coupled with mass spectrometry, which can be valuable for identification and purity assessment of the compound .
Biological Activities and Applications
The imidazo[1,2-a]pyridine scaffold, to which 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine belongs, has demonstrated diverse biological activities, making this compound potentially valuable for various therapeutic applications.
Additionally, compounds from this class have shown activity against human cytomegalovirus and varicella-zoster virus, indicating potential antiviral applications .
Structure-Activity Relationships
The biological activity of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is influenced by several structural features:
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The tert-butyl group: This contributes to lipophilicity and may influence binding to hydrophobic pockets in target proteins.
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The amine at position 6: This can engage in hydrogen bonding interactions with biological targets and may contribute to specificity in binding.
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The partially saturated ring: This affects the three-dimensional conformation of the molecule, potentially impacting its ability to interact with biological targets.
These structural features collectively determine the compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Research Developments and Future Directions
Recent developments in the field of imidazo[1,2-a]pyridines suggest several promising research directions for 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine.
Medicinal Chemistry Applications
The compound's structural features make it suitable for further exploration in medicinal chemistry. Potential research directions include:
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Optimization of the substituents: Modifications to the tert-butyl group and the amine functionality could potentially enhance specificity and potency against particular targets.
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Development of hybrid molecules: Combining the imidazo[1,2-a]pyridine scaffold with other pharmacophores could yield molecules with novel or enhanced activities .
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Targeted drug delivery systems: Exploration of the compound as a component of targeted drug delivery systems, leveraging its unique structural properties .
Analytical and Computational Studies
Further characterization of 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine through advanced analytical and computational methods could provide deeper insights into its properties:
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Crystal structure analysis: Detailed crystallographic studies, similar to those performed on related compounds, could provide valuable information about its three-dimensional structure and potential binding modes .
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Hirshfeld surface analysis: This method has been applied to related imidazo[1,2-a]pyridine derivatives to analyze intermolecular interactions, which could be valuable for understanding the compound's behavior in different environments .
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Computational modeling: Molecular dynamics simulations and docking studies could predict interactions with potential biological targets and guide further development .
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